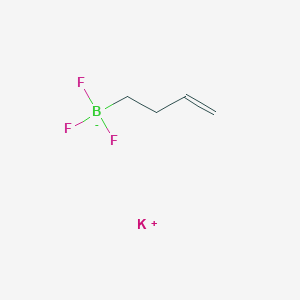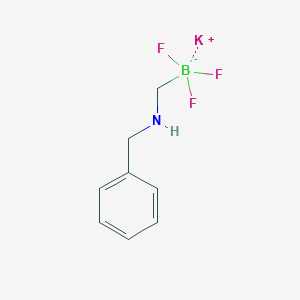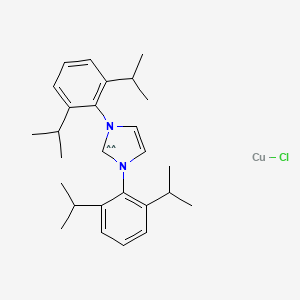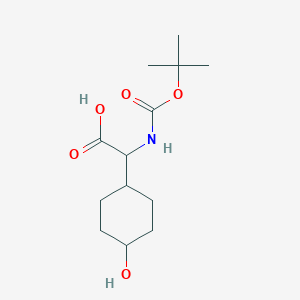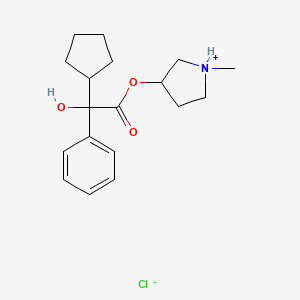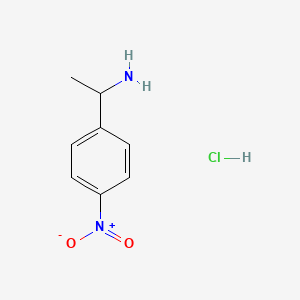
Tri-tert-butylphosphine tetrafluoroborate
Vue d'ensemble
Description
Tri-tert-butylphosphine tetrafluoroborate is a useful research compound. Its molecular formula is C12H27BF4P- and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst in Suzuki Cross-Couplings : It is used in combination with a Pd(0) complex of a 15-membered triolefinic macrocycle as an excellent catalyst for Suzuki cross-coupling of aryl and heteroaryl bromides and chlorides. This allows for the recovery of palladium in the form of the initial complex (Moreno-Mañas, Pleixats, & Serra-Muns, 2006).
Ligand Precursor for Palladium-Catalyzed Cross-Coupling Reactions : It serves as a ligand precursor, aiding in various palladium-catalyzed cross-coupling reactions. It shows properties like solubility in methylene chloride and chloroform, stability as a solid and in solution, and non-hazardous nature (Shaughnessy, Samaali, Pinsonneault, & Gagnon, 2015).
Enantioselective Hydrogenation of Silyl Enol Ethers : In combination with chiral borane, it catalyzes a highly enantioselective metal-free hydrogenation of silyl enol ethers to produce optically active secondary alcohols (Wei & Du, 2014).
Synthesis and Reactivity of Arylpalladium Halide Complexes : It is used in synthesizing monomeric arylpalladium(II) halide complexes, potentially stabilizing them through agostic interactions. These complexes are important in studying palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Formation of Tri-tert-butylchlorophosphonium Salts : It reacts with Germaniumtetrachlorid and Zinntetrachlorid to form tri-tert-butylchlorophosphonium salts, which have applications in the synthesis of new compounds (Mont, Kroth, & Schumann, 1976).
Application in Gold(I) Complexes : It is used in the synthesis of phenyl[tri(tent-butyl)phosphine]gold(I) and related compounds, which have implications in organometallic chemistry (Sladek, Hofreiter, Paul, & Schmidbaur, 1995).
Cyclometalated Palladium Acetate Complex : It is part of a novel palladium(II) complex, influencing the production of catalytically active palladium(0) species (Henderson, Alvarez, Eichman, & Stambuli, 2011).
Rhodium(I) Complexes : It is used to form carbonylchlorobis(tri-tert-butylphosphine)rhodium(I) and related compounds, offering insights into the equilibrium and structural properties of rhodium complexes (Schumann, Heisler, & Pickardt, 1977).
Supporting Ligand for Cross-Coupling Reactions : Tri-tert-butylphosphine serves as a supporting ligand in various palladium-1 and rhodium-catalyzed cross-coupling reactions (Shaughnessy, Pinsonneault, & Gagnon, 2015).
Palladium-Catalyzed Arylation : It is used in the palladium-catalyzed arylation of ortho-sulfanyl aryl halides, providing a solution to the poisoning behavior of aryl sulfides in cross-coupling arylation (Vasu, Hausmann, Saito, Yanagi, Yorimitsu, & Osuka, 2017).
Propriétés
IUPAC Name |
tritert-butylphosphane;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BF4P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131274-22-1 | |
| Record name | Tri-tert-butylphosphine tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)


